Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate
Overview
Description
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is a biochemical reagent primarily used in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in understanding carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
The primary targets of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate are bacterial strains . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .
Mode of Action
It is known to interact with its bacterial targets, leading to their inhibition
Biochemical Pathways
The compound is a carbohydrate building block used for the synthesis of N-acetyl muramic acid and similar compounds . It is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These biochemical pathways could be affected by the compound, leading to downstream effects that contribute to its antimicrobial activity.
Pharmacokinetics
Its molecular properties such as a molecular weight of 39944 and a polar surface area of 86 Ų suggest that it may have reasonable bioavailability
Result of Action
The result of the compound’s action is the inhibition of diverse bacterial strains . This antimicrobial activity holds immense promise for targeting and combating various bacterial infections .
Biochemical Analysis
Biochemical Properties
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate plays a significant role in biochemical reactions, particularly in the synthesis of N-acetyl muramic acid and similar compounds . It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This compound also interacts with proteins involved in carbohydrate metabolism, influencing the formation of glycosidic bonds and the overall structure of glycoproteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been shown to affect the glycosylation of proteins, which in turn impacts cellular metabolism and the stability of glycoproteins . Additionally, this compound can alter the expression of genes involved in carbohydrate metabolism, leading to changes in cellular energy balance and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for glycosyltransferases, facilitating the transfer of acetylated sugar moieties to target molecules . This compound can also inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in the synthesis and degradation of glycoproteins . These interactions ultimately influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with alterations in glycosylation patterns and gene expression observed even after prolonged exposure . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glycosylation and improve the stability of glycoproteins . At high doses, it may exhibit toxic effects, including disruptions in carbohydrate metabolism and adverse impacts on cellular function . These dosage-dependent effects underscore the need for careful optimization of experimental conditions in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycoproteins . The compound can also affect metabolic flux, altering the levels of key metabolites and impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It is directed to specific compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in glycosylation reactions . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate involves multiple stepsThe acetylation of the amino group and the benzylation of the hydroxyl groups are critical steps in the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the acetyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study glycan-protein interactions and the role of glycans in cellular processes.
Medicine: Research involving this compound contributes to the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of glycosylated products and in the study of carbohydrate-based materials
Comparison with Similar Compounds
- Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside
Comparison: While these compounds share structural similarities, Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside 3-Acetate is unique in its specific acetylation and benzylidene protection patterns, which influence its reactivity and interactions with glycan-binding proteins. This uniqueness makes it particularly valuable in glycobiology research .
Properties
IUPAC Name |
[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-15(26)25-20-22(30-16(2)27)21-19(14-29-23(32-21)18-11-7-4-8-12-18)31-24(20)28-13-17-9-5-3-6-10-17/h3-12,19-24H,13-14H2,1-2H3,(H,25,26)/t19-,20-,21-,22-,23?,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRHDLGFMYNIGA-AUQUAXPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119290 | |
Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-64-1 | |
Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-, 3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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